

# 7-Bromo-4-methoxy-1H-indazole molecular weight and formula

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## Compound of Interest

Compound Name: 7-Bromo-4-methoxy-1H-indazole

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An In-Depth Technical Guide to **7-Bromo-4-methoxy-1H-indazole**: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

## Introduction

**7-Bromo-4-methoxy-1H-indazole** is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted indazole, it belongs to a class of compounds renowned for their diverse biological activities. The indazole core, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a prevalent scaffold in numerous pharmacologically active molecules.<sup>[1][2]</sup> The strategic placement of a bromine atom and a methoxy group on the indazole ring provides versatile handles for further chemical modifications, making **7-Bromo-4-methoxy-1H-indazole** a valuable intermediate in the synthesis of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthetic protocol, potential applications in drug discovery, and essential safety and handling information.

## Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key molecular identifiers for **7-Bromo-4-methoxy-1H-indazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C8H7BrN2O	[3][4]
Molecular Weight	227.06 g/mol	[3][4]
Appearance	Likely a powder or solid	
CAS Number	1337879-62-5	[3]

## Synthesis of 7-Bromo-4-methoxy-1H-indazole

The synthesis of substituted indazoles can be achieved through various synthetic routes.[5] A common approach involves the cyclization of appropriately substituted anilines. The following is a detailed, step-by-step methodology for the synthesis of **7-Bromo-4-methoxy-1H-indazole**, based on established chemical principles for similar structures.[6]

### Experimental Protocol

#### Step 1: Bromination of 3-methoxy-2-methylaniline

The synthesis commences with the regioselective bromination of 3-methoxy-2-methylaniline. The presence of the activating methoxy and methyl groups directs the electrophilic substitution.

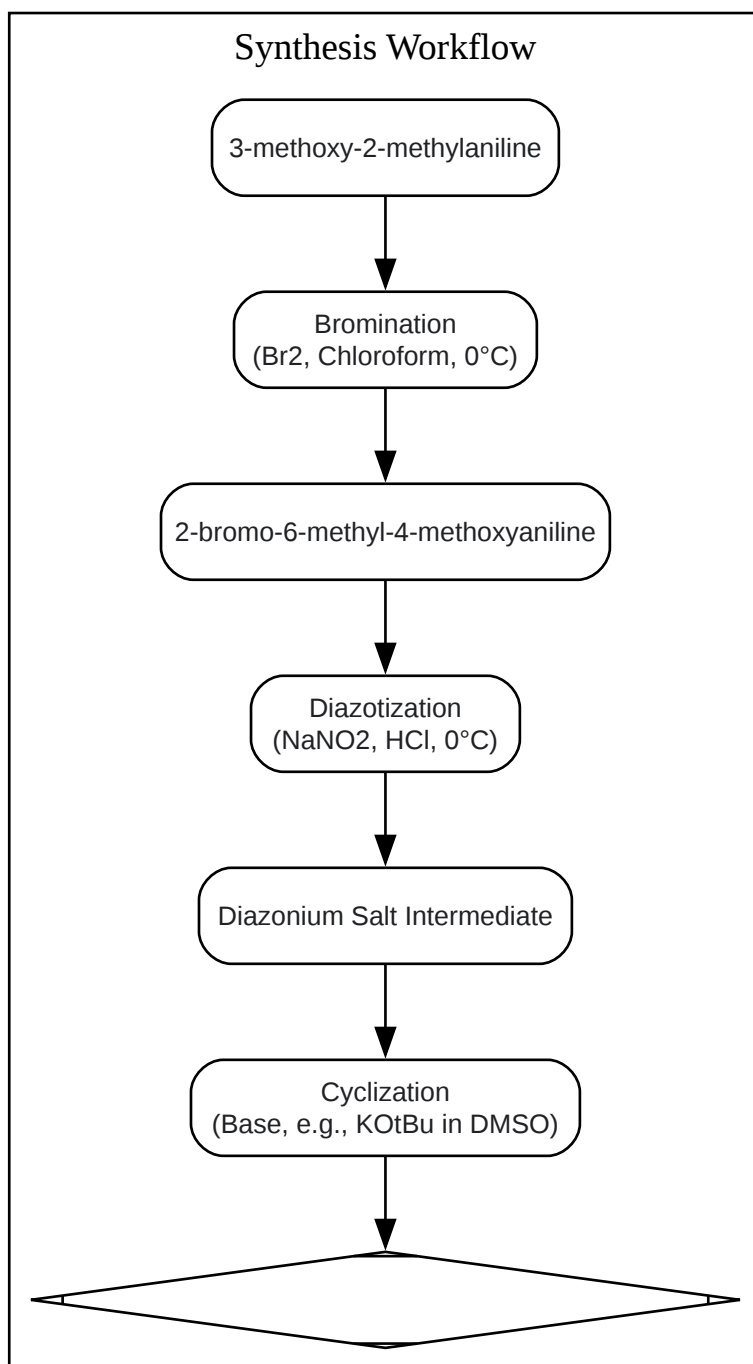
- Dissolve 3-methoxy-2-methylaniline in a suitable solvent, such as chloroform, in a reaction vessel.
- Cool the solution to approximately 0°C using an ice bath to control the reaction's exothermicity.
- Slowly add a solution of bromine in chloroform dropwise to the cooled aniline solution with constant stirring.
- Allow the reaction to proceed for several hours at 0°C.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

- The resulting crude product, 2-bromo-6-methyl-4-methoxyaniline, can be purified by recrystallization or column chromatography.

## Step 2: Diazotization and Cyclization

The subsequent step involves the diazotization of the newly synthesized aniline derivative, followed by an intramolecular cyclization to form the indazole ring.

- Suspend the purified 2-bromo-6-methyl-4-methoxyaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0°C.
- Add a solution of sodium nitrite in water dropwise to the suspension while maintaining the low temperature. This will form the corresponding diazonium salt.
- After the diazotization is complete, the reaction mixture is carefully neutralized.
- The cyclization can then be induced. In some procedures, this involves adding the diazonium salt solution to a solution of a reducing agent.<sup>[6]</sup> Another approach involves treatment with a base like potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the ring closure.<sup>[6]</sup><sup>[7]</sup>
- The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent like diethyl ether.
- The combined organic extracts are washed, dried, and concentrated to yield the crude **7-Bromo-4-methoxy-1H-indazole**.
- Final purification is typically achieved through column chromatography to obtain the desired product with high purity.



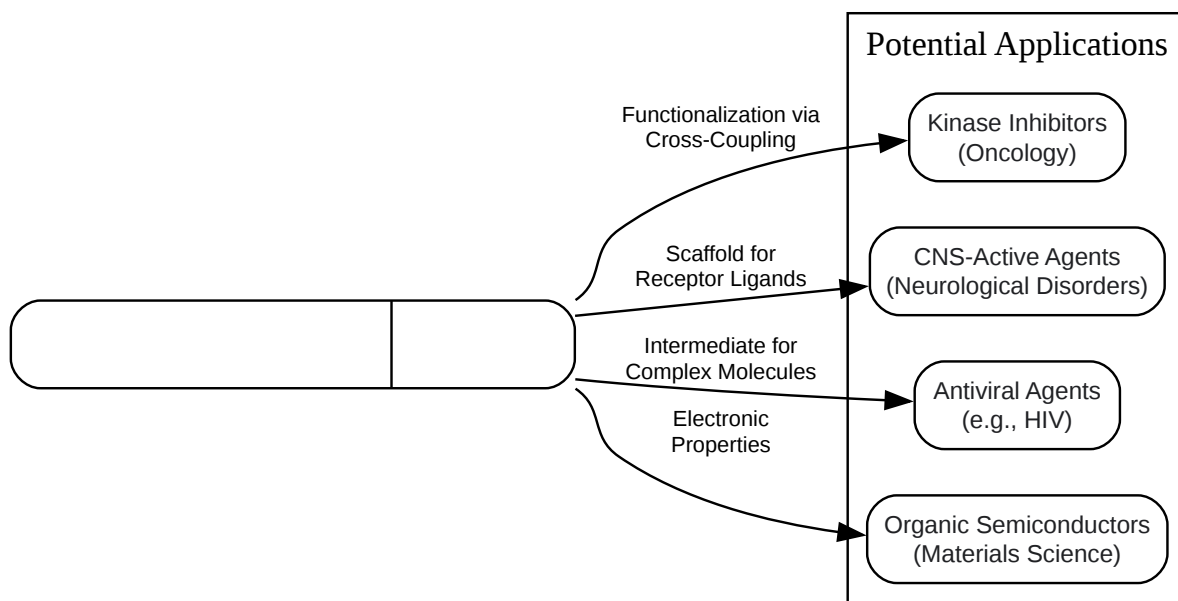
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Caption: A generalized workflow for the synthesis of **7-Bromo-4-methoxy-1H-indazole**.

## Applications in Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] **7-Bromo-4-methoxy-1H-indazole** serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

- **Intermediate for Kinase Inhibitors:** The indazole nucleus is a core component of several kinase inhibitors used in oncology. The bromine atom at the 7-position can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of the chemical space around the indazole core to optimize binding to target kinases.
- **Scaffold for Neurological Drug Candidates:** Substituted indazoles have been investigated for their activity on receptors in the central nervous system.[8] The methoxy group at the 4-position can influence the electronic properties and metabolic stability of the molecule, which are critical parameters in the design of CNS-active drugs.
- **Fragment in HIV Inhibitors:** The utility of bromo-substituted indazoles as key intermediates is highlighted by the synthesis of Lenacapavir, a potent HIV capsid inhibitor, which utilizes a 7-bromo-4-chloro-1H-indazol-3-amine fragment.[9] This underscores the potential of **7-Bromo-4-methoxy-1H-indazole** in the development of novel antiviral agents.
- **Materials Science:** The unique electronic properties of the indazole ring also make its derivatives candidates for applications in materials science, such as in the development of organic semiconductors.[8]



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Caption: The role of **7-Bromo-4-methoxy-1H-indazole** as a versatile scaffold.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **7-Bromo-4-methoxy-1H-indazole**. The following information is based on safety data for structurally similar compounds.<sup>[3][10][11]</sup>

Safety Aspect	Precaution
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, clothing, and eye/face protection.[10]
Handling	Handle in a well-ventilated area. Avoid formation of dust and aerosols.[3]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10]
First Aid (Skin)	Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
First Aid (Inhalation)	Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[11]

## Conclusion

**7-Bromo-4-methoxy-1H-indazole** is a valuable heterocyclic compound with significant potential as a key intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its strategic substitution pattern provides chemists with the tools to create novel compounds for drug discovery and other applications. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

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Address: 3281 E Guasti Rd

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